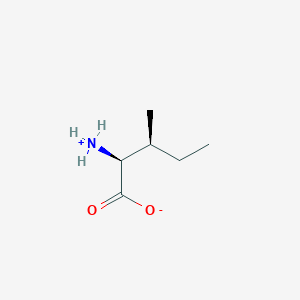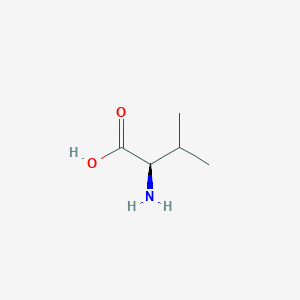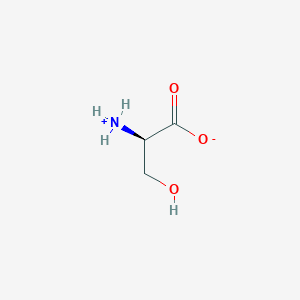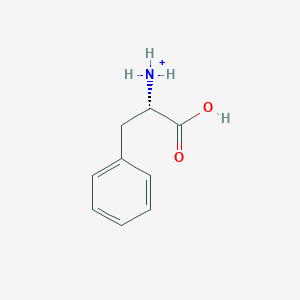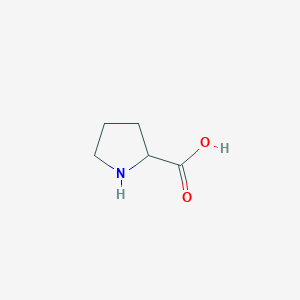
DL-Proline
Overview
Description
DL-Proline, also known as 2-pyrrolidinylcarboxylic acid, is an amino acid commonly used in solution-phase peptide synthesis due to its ability to act as a turn inducer resulting from its restricted phi angle . It is an essential component of collagen and plays a significant role in the immune system and strengthening of heart muscles .
Synthesis Analysis
DL-Proline can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions are monitored with TLC and all structures are characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular formula of DL-Proline is C5H9NO2 . It has a molar mass of 115.13 g/mol .
Chemical Reactions Analysis
DL-Proline can undergo various chemical reactions. For instance, it can react with C5H9NO2 to form a compound (C5H10NO2+ • C5H9NO2) . It can also undergo a single step, one electron-transfer, reversible redox reaction .
Physical And Chemical Properties Analysis
DL-Proline is a colorless crystal, odorless, sweet, and easy to deliquesce . It is soluble in water and ethanol, insoluble in chloroform and acetone, insoluble in butanol and ether . It has a melting point of 208 °C (dec.) (lit.) .
Scientific Research Applications
1. Electron Paramagnetic Resonance (EPR) Spectroscopy
- Application : DL-Proline is used as a dosimetric material in EPR spectroscopy, which is a method for studying materials with unpaired electrons. The EPR spectrum of DL-Proline is sensitive to radiation, making it useful for measuring absorbed dosages of γ-rays .
- Method : The samples of DL-Proline are irradiated, and the EPR spectra are recorded before and after irradiation. The effects of microwave power on the saturation of the EPR signals are studied .
- Results : DL-Proline was found to have stable free radicals after irradiation and represented a linear dosage response up to 10 kGy. The order of decreased dosage responses was determined as: alanine > DL-proline > cysteine > L-proline .
2. X-ray Diffraction Experiment
- Application : DL-Proline monohydrate is used in x-ray diffraction experiments to study the charge density distribution and related electronic properties .
- Method : An x-ray diffraction experiment on DL-Proline monohydrate is performed at 100 kelvin with synchrotron radiation and a charge-coupled device area detection technique .
- Results : The accuracy of the charge density distribution and of the related electronic properties extracted from these data is comparable or even superior to the accuracy obtained from a 6-week experiment on DL-aspartic acid with conventional x-ray diffraction methods .
3. Biotechnological Applications
- Application : DL-Proline is used as an osmoprotectant in many pharmaceutical and biotechnological applications. It plays a significant role in the immune system and strengthening of heart muscles .
- Method : DL-Proline is added to pharmaceutical and biotechnological formulations as an osmoprotectant .
- Results : DL-Proline has been found to be effective in protecting cells from osmotic stress, enhancing immune response, and strengthening heart muscles .
4. Synthesis of 3-Substituted Prolines
- Application : DL-Proline is used in the synthesis of 3-substituted prolines, which are useful tools for peptide syntheses and as potential tools for SAR studies of biologically active peptides and the development of secondary structure mimetics .
- Method : The synthesis involves the substitution of the proline molecule at the 3rd position. The resulting 3-substituted prolines can be used to create a variety of peptide structures .
- Results : The synthesized 3-substituted prolines have been found to be effective in creating a variety of peptide structures, providing valuable tools for peptide synthesis and structure-activity relationship (SAR) studies .
5. Agonist of Glycine Receptors
- Application : DL-Proline acts as an agonist of glycine receptors, which are involved in the processing of neurotransmitter signals in the brain .
- Method : DL-Proline can be administered to biological systems where it interacts with glycine receptors, enhancing their activity .
- Results : The interaction of DL-Proline with glycine receptors has been found to enhance the activity of these receptors, potentially influencing neurotransmitter signaling .
6. Microbial Proline Racemase–Proline Dehydrogenase Cascade
- Application : DL-Proline is used in the racemization of L-proline to DL-proline using an engineered proline racemase (ProR). This process is important in certain microbial metabolic pathways .
- Method : L-proline is racemized to DL-proline using wet Escherichia coli cells expressing ProR .
- Results : L-proline up to 1000 g/L could be racemized to DL-proline with 1 g/L of wet Escherichia coli cells expressing ProR within 48 hours .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64298-80-2 | |
| Record name | Proline, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64298-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9041104 | |
| Record name | DL-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | DL-Proline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
DL-Proline | |
CAS RN |
609-36-9, 147-85-3 | |
| Record name | DL-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proline DL-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS9E77JPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



